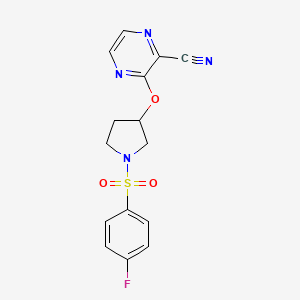
3-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C15H13FN4O3S and its molecular weight is 348.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that contribute to the stereochemistry of the molecule .
Mode of Action
The pyrrolidine ring and its derivatives, including this compound, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence biological activity . The influence of steric factors on biological activity has been investigated, describing the structure–activity relationship (SAR) of the studied compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生物活性
3-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel compound with potential pharmacological applications. Its structure, featuring a pyrazine core and a sulfonyl-pyrrolidine moiety, suggests it may interact with various biological targets. This article reviews its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H16FNO3S, with a molecular weight of approximately 305.36 g/mol. The compound features:
- Pyrazine ring : A bicyclic aromatic structure that enhances lipophilicity.
- Sulfonyl group : Known for its ability to improve metabolic stability.
- Pyrrolidine moiety : Implicated in various biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, which share structural similarities with our compound of interest. For instance, pyrazoles have shown significant inhibitory effects against BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates in cancer therapy .
In vitro studies demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with existing chemotherapeutics like doxorubicin has shown synergistic effects, enhancing cytotoxicity against resistant cancer subtypes .
Anti-inflammatory and Antibacterial Activity
Pyrazole derivatives have also been recognized for their anti-inflammatory and antibacterial properties. For example, compounds with similar structures have exhibited significant activity against various bacterial strains and inflammatory pathways. The sulfonamide group in the structure is particularly noted for its ability to inhibit pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazine and pyrrolidine components can significantly influence biological activity. Key findings include:
- Fluorination : The presence of fluorine in the 4-position of the phenyl ring enhances binding affinity to target proteins.
- Pyrrolidine modifications : Alterations in the pyrrolidine ring can affect both solubility and metabolic stability, impacting overall efficacy.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against breast cancer cell lines, revealing that specific substitutions led to increased cytotoxic effects compared to standard treatments .
- Synergistic Effects : Research demonstrated that combining pyrazole derivatives with conventional chemotherapeutics resulted in enhanced apoptosis rates in resistant cancer cells, suggesting a promising avenue for combination therapy .
特性
IUPAC Name |
3-[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3S/c16-11-1-3-13(4-2-11)24(21,22)20-8-5-12(10-20)23-15-14(9-17)18-6-7-19-15/h1-4,6-7,12H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISLFRSDTONCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













